6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
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Overview
Description
6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a compound belonging to the carbazole family Carbazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one typically involves the reaction of phenylhydrazine hydrochloride with 1,3-cyclohexanedione. The reaction is carried out in the presence of an acid catalyst, such as trifluoroacetic acid, under controlled temperature conditions . The reaction mixture is then subjected to purification processes to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like piperazines and alkyl halides are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex carbazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
- 1,2,3,9-Tetrahydro-4H-carbazol-4-one
- 3-Acetylindole
- 1-(1-methyl-1H-indol-3-yl)-1-ethanone
Uniqueness
6,9-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is unique due to its specific methyl substitutions at positions 6 and 9, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
88368-15-4 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
6,9-dimethyl-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C14H15NO/c1-9-6-7-11-10(8-9)14-12(15(11)2)4-3-5-13(14)16/h6-8H,3-5H2,1-2H3 |
InChI Key |
ZBSINGINDVMZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C(=O)CCC3)C |
Origin of Product |
United States |
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